molecular formula C₃₉H₆₆D₅ClO₄ B1154683 (Z)-2-Chloropropane-1,3-diyl Dioleate-d5

(Z)-2-Chloropropane-1,3-diyl Dioleate-d5

Cat. No.: B1154683
M. Wt: 644.46
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Advanced Chemical and Biochemical Studies

Isotopic labeling is a fundamental technique in modern scientific analysis, enabling researchers to trace the metabolic fate of molecules and quantify their presence with high precision. nih.govresearchgate.netlongdom.org The substitution of an atom with its heavier, stable isotope creates a compound that is chemically identical to its natural counterpart but physically distinguishable by its mass. clearsynth.com This principle is the cornerstone of using isotopically labeled compounds, particularly deuterated standards (where hydrogen is replaced by deuterium), in analytical methodologies. clearsynth.comaptochem.com

The primary application for these standards is in mass spectrometry (MS), a powerful technique for identifying and quantifying molecules. nih.govtexilajournal.com When a deuterated internal standard is added to a sample, it experiences the same conditions as the non-labeled target analyte during sample preparation, extraction, and analysis. aptochem.comscioninstruments.com Because the standard and the analyte behave almost identically during chromatographic separation, they co-elute. aptochem.com However, due to the mass difference, the mass spectrometer can detect them as distinct entities. scioninstruments.com This allows the deuterated standard to serve as a stable reference point, correcting for variations in sample handling and instrumental drift, thereby significantly enhancing the accuracy and precision of quantitative analysis. clearsynth.comtexilajournal.comscioninstruments.com This approach is crucial for validating analytical methods and minimizing matrix effects, where other components in a complex sample can interfere with the measurement. clearsynth.com

Overview of Chlorinated Lipids in Academic Contexts (excluding direct health impact)

Chlorinated lipids are a class of molecules formed by the reaction of lipids with reactive chlorine species. nih.gov In biological systems, a primary source of these reactive species is hypochlorous acid (HOCl), which is generated by the enzyme myeloperoxidase in immune cells like neutrophils during inflammatory responses. nih.govsfrbm.org HOCl can react with the double bonds of unsaturated fatty acyl residues within lipids, such as those in phospholipids, to form chlorohydrins. nih.govportlandpress.com

The formation and presence of these lipids are of significant interest in academic research as they can serve as biomarkers for myeloperoxidase activity and associated inflammatory conditions. nih.gov For instance, the reaction of HOCl with plasmalogens, a type of phospholipid, yields α-chlorofatty aldehydes, which have been detected in activated human neutrophils and atherosclerotic lesions. sfrbm.orgnih.gov These aldehydes can be further metabolized to other chlorinated species, such as 2-chlorohexadecanoic acid. sfrbm.org Analytical studies focus on developing robust mass spectrometry-based methods to detect and quantify these unique lipids in various biological samples. portlandpress.comnih.gov These investigations are essential for understanding the chemical pathways of lipid modification during inflammation and other biological processes. nih.gov

Rationale for Utilizing (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 as a Mechanistic Probe

(Z)-2-Chloropropane-1,3-diyl Dioleate-d5 is a specialized, isotopically labeled lipid designed for use in sophisticated analytical studies. pharmaffiliates.com Its structure consists of a propane (B168953) backbone chlorinated at the second carbon, with two oleate (B1233923) chains attached at the first and third positions. Crucially, it contains five deuterium (B1214612) atoms, which increases its molecular weight compared to its non-labeled analog. pharmaffiliates.com0qy.com

The rationale for its use stems directly from the principles of isotopic labeling for quantitative analysis. It serves as an ideal internal standard for the precise measurement of its non-deuterated counterpart, (Z)-2-Chloropropane-1,3-diyl Dioleate, or structurally similar chlorinated lipids. pharmaffiliates.com Such chlorinated diacylglycerols are of academic interest as they can be formed under certain conditions, for example, in food protein hydrolyzates. pharmaffiliates.com

When used as a mechanistic probe or internal standard, (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 is added in a known quantity to a sample at the beginning of the analytical workflow. Its chemical and physical properties ensure it mimics the behavior of the target analyte throughout the entire process. The key distinction is its mass, which allows a mass spectrometer to differentiate it from the analyte of interest, enabling precise and accurate quantification that would otherwise be complicated by sample loss or matrix interference. clearsynth.comaptochem.com

Table 1: Chemical and Physical Properties of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5

PropertyValue
Chemical Name (Z)-2-Chloropropane-1,3-diyl Dioleate-d5
Molecular Formula C₃₉H₆₆D₅ClO₄
Molecular Weight 644.46 g/mol
Appearance Colourless to Pale Yellow Oil
Storage Conditions -20°C, Inert atmosphere, Light sensitive
Solubility Chloroform (Slightly), Methanol (Slightly)
Category Isotopic Labeled Analogue, Lipid Standard
Data sourced from available chemical supplier information. pharmaffiliates.com0qy.com

Scope and Objectives of Academic Investigations on the Compound

The primary objective of using (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 in academic research is to facilitate the accurate and reliable quantification of related, non-labeled chlorinated lipids. pharmaffiliates.com This enables researchers to investigate the formation, occurrence, and metabolic pathways of these compounds in various complex matrices.

Academic investigations employing this deuterated standard typically involve advanced analytical techniques, predominantly liquid chromatography-mass spectrometry (LC-MS). nih.gov The scope of these studies includes:

Method Development and Validation: Establishing robust and reproducible analytical methods for the detection and quantification of specific chlorinated lipids. clearsynth.com The use of a deuterated internal standard like this one is essential for method validation. clearsynth.com

Mechanistic Studies: Investigating the chemical mechanisms by which lipids become chlorinated in different environments, such as during food processing or biological inflammation.

Quantitative Lipidomics: Measuring the precise amounts of specific chlorinated lipids in biological or environmental samples. This data is critical for understanding the extent of lipid modification under particular conditions. nih.govmdpi.com

By providing a reliable tool for quantification, (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 allows researchers to generate high-quality data to better understand the chemistry and biochemistry of chlorinated lipids.

Table 2: Comparison of Analytes in Mass Spectrometry

CompoundRoleMass-to-Charge Ratio (m/z)Detection Principle
(Z)-2-Chloropropane-1,3-diyl DioleateAnalyte~639.48The target molecule for quantification.
(Z)-2-Chloropropane-1,3-diyl Dioleate-d5Internal Standard~644.46Known quantity added to sample; corrects for analytical variability.
Note: m/z values are approximate and represent the molecular ion [M]+. Actual observed ions may vary based on ionization technique (e.g., [M+H]+, [M+Na]+).

Properties

Molecular Formula

C₃₉H₆₆D₅ClO₄

Molecular Weight

644.46

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Precision Isotopic Labeling of Z 2 Chloropropane 1,3 Diyl Dioleate D5

Chemo- and Regioselective Synthesis of Deuterated Precursors

The foundation of the target molecule's synthesis lies in the independent preparation of its two key components: the deuterated 2-chloropropane-1,3-diol backbone and the oleate (B1233923) chains. The "d5" designation in the target compound's name refers to the five deuterium (B1214612) atoms incorporated into the 2-chloropropane-1,3-diol moiety.

The synthesis of the deuterated backbone, 2-chloropropane-1,3-diol-d5, requires a multi-step approach that ensures both the correct placement of the chlorine atom and the high-level incorporation of deuterium. A plausible and efficient route starts from a deuterated glycerol (B35011) source.

Starting Material: The synthesis can commence with commercially available glycerol-d8. The initial step involves the selective protection of the primary hydroxyl groups.

Chlorination: A common method for producing non-deuterated 2-chloropropane-1,3-diol involves reacting glycerol with anhydrous hydrogen chloride in the presence of an acetic acid catalyst. chemicalbook.com This process can be adapted for the deuterated analog, though careful control of reaction conditions is necessary to favor the formation of the desired 2-chloro isomer over the 3-chloro isomer. The reaction with a chlorinating agent, such as thionyl chloride in a suitable solvent, can provide a more regioselective approach to introduce the chlorine atom at the C2 position of the protected glycerol-d6 intermediate.

Deuterium Exchange and Deprotection: To achieve the d5 labeling, a controlled back-exchange of the hydroxyl protons with hydrogen can be performed, followed by the removal of the protecting groups under mild acidic conditions. This sequence yields the target 2-chloropropane-1,3-diol-d5. The isotopic purity of the final diol is critical and is typically verified using mass spectrometry and NMR spectroscopy. While a direct synthesis for 2-chloropropane-1,3-diol-d5 is not prominently documented, the availability of 3-chloro-1,2-propane-d5-diol suggests the feasibility of producing its isomers. chemicalbook.com

Table 1: Proposed Synthetic Route for 2-Chloropropane-1,3-diol-d5

StepReactionReagents and ConditionsKey Transformation
1ProtectionGlycerol-d8, Trityl chloride, PyridineSelective protection of primary hydroxyls.
2ChlorinationProtected glycerol-d6, Thionyl chloride (SOCl₂)Introduction of chlorine at the C2 position.
3Deprotection & ExchangeMild acid (e.g., TFA), H₂ORemoval of protecting groups and H/D exchange.
4PurificationColumn ChromatographyIsolation of pure 2-chloropropane-1,3-diol-d5.

While the primary focus of the "(Z)-2-Chloropropane-1,3-diyl Dioleate-d5" synthesis is the deuterated backbone, the ability to selectively deuterate the oleate chains is essential for producing analogs for comparative studies. A robust strategy for synthesizing deuterated oleic acid involves the use of acetylenic intermediates, which ensures the correct stereochemistry of the double bond. researchgate.net

Precursor Deuteration: The synthesis often begins with saturated precursors, such as azelaic acid and nonanoic acid, which are perdeuterated (>98% D) using metal-catalyzed hydrothermal H/D exchange reactions (e.g., Pt/C catalyst in D₂O at high temperatures). ansto.gov.aueuropa.eu

Building the Carbon Skeleton: These deuterated building blocks are then coupled. For instance, a terminal alkyne derivative can be formed from one precursor and coupled with a bromide derivative of the other using a copper-catalyzed reaction to form a skipped diyne. researchgate.net

Stereoselective Reduction: The key step to forming the (Z)- or cis-double bond is the stereoselective reduction of the alkyne groups. A common method is the use of a P-2 nickel catalyst or Lindlar's catalyst with deuterium gas (D₂). researchgate.net This reduction method preferentially produces the cis-alkene, yielding deuterated oleic acid with high isomeric purity and avoiding contamination with the trans-isomer (elaidic acid). ansto.gov.aunih.gov

Optimized Esterification Protocols for Dioleate Formation

With both the deuterated diol and the fatty acid in hand, the final step is the formation of the diester. This requires an esterification protocol that is high-yielding and avoids side reactions, such as acyl migration. monash.edu

Several catalytic systems are effective for the esterification of diols with fatty acids. The choice of catalyst is crucial to drive the reaction to completion, especially when using valuable isotopically labeled precursors.

Carbodiimide-Mediated Esterification: A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov This system is highly efficient for forming ester bonds under mild conditions. An alternative is using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which produces a water-soluble urea (B33335) byproduct that is easily removed during workup. frontiersin.orgnih.gov

1,1'-Carbonyldiimidazole (CDI) Activation: Activating the oleic acid with CDI to form an acylimidazolide intermediate provides a practical and highly efficient route for the synthesis of acylglycerides. researchgate.net This activated species readily reacts with the hydroxyl groups of the 2-chloropropane-1,3-diol-d5 to form the desired diester.

Lewis Acid Catalysis: While more common in industrial biodiesel production, certain Lewis acids like tin(II) chloride (SnCl₂) can catalyze the esterification of fatty acids. mdpi.com However, for high-purity, small-scale synthesis, carbodiimide-based methods are generally preferred for their milder conditions and higher yields.

Achieving high chemical and isotopic purity is the final and most critical step. The crude reaction mixture will contain the desired dioleate, mono-oleate, unreacted starting materials, and catalyst byproducts.

Chromatographic Separation: The primary method for purification is column chromatography on silica (B1680970) gel. nih.gov A gradient elution system, typically using a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), allows for the separation of the non-polar dioleate from the more polar mono-oleate and diol.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate fractions collected from the column. nih.gov

Purity Assessment: The isotopic and chemical purity of the final product, (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, is confirmed using a combination of mass spectrometry (to verify the mass and deuterium incorporation) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure and absence of impurities). researchgate.net

Table 2: Comparison of Esterification Catalytic Systems

Catalytic SystemKey ReagentsAdvantagesConsiderations
Steglich EsterificationDCC, DMAPHigh yield, mild conditions. nih.govDCC byproduct can be difficult to remove completely.
CDI Activation1,1'-CarbonyldiimidazoleHigh efficiency, clean reaction. researchgate.netRequires anhydrous conditions.
EDC/DMAPEDC, DMAPWater-soluble urea byproduct, easy purification. frontiersin.orgnih.govEDC can be moisture sensitive.

Synthesis of Structurally Related Deuterated Analogs for Comparative Mechanistic Studies

To fully elucidate the metabolic pathways and mechanisms of action of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, the synthesis of structurally related analogs is indispensable. These analogs act as controls or probes for specific molecular interactions.

Non-Deuterated Analog: The synthesis of the corresponding non-deuterated (h5) version of the molecule, (Z)-2-Chloropropane-1,3-diyl Dioleate, provides a crucial standard for mass spectrometry-based quantification and allows for the differentiation between the administered compound and its metabolites.

Chain-Deuterated Analogs: Synthesizing the title compound with perdeuterated oleate-d32 chains (prepared as described in 2.1.2) allows researchers to track the fate of the fatty acid portions of the molecule independently from the glycerol backbone. ansto.gov.aunih.gov This is particularly useful in studies of lipid metabolism and remodeling.

Positional Isomer Analogs: The synthesis of the corresponding 3-chloro-1,2-diyl dioleate-d5 analog allows for comparative studies on the biological effects of the chlorine atom's position on the glycerol backbone. The formation of esters of both 2-MCPD and 3-MCPD is known to occur during food processing, making a comparison of their biological activities relevant. nih.govresearchgate.net

Varied Fatty Acid Analogs: Replacing oleic acid with other fatty acids, such as deuterated palmitic acid or linoleic acid, enables the investigation of how fatty acid saturation and length influence the molecule's physical properties and biological interactions. researchgate.net The synthesis of these analogs would follow the same esterification and purification protocols.

By employing these advanced synthetic and purification strategies, researchers can produce (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 and its key analogs with the high degree of purity required for rigorous scientific investigation.

Synthesis of Positional Isomers of Deuteration for Tracing

The synthesis of positional isomers of deuterated lipids is a cornerstone of metabolic research, enabling the detailed tracing of lipid pathways. frontiersin.orgnih.gov Stable isotope labeling, particularly with deuterium, allows for the differentiation of tracer molecules from their endogenous counterparts using mass spectrometry. nih.gov The choice of the tracer molecule is crucial and depends on the specific metabolic pathway under investigation. nih.gov For instance, deuterated water (D2O) can be used for general, unspecific labeling of a wide range of metabolites, including lipids. nih.govnih.gov In contrast, pathway-specific tracers, such as deuterated fatty acids or head groups, provide more targeted insights into lipid biosynthesis and flux. nih.gov

The synthesis of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 and its positional isomers involves the strategic incorporation of deuterium atoms at specific locations within the molecule. This allows researchers to follow the metabolic fate of different parts of the lipid, such as the glycerol backbone or the fatty acid chains. While ¹³C-labeled tracers are sometimes preferred due to the higher stability of the label in protic solvents and during desaturation reactions, deuterated lipids remain a powerful and widely used tool in lipidomics. frontiersin.org

Table 1: Commonly Used Deuterated Tracers in Lipid Metabolism Studies

Tracer TypeExampleApplication
General LabelingDeuterated Water (D₂O)Broad labeling of various metabolites, including lipids. nih.govnih.gov
Fatty Acid TracersDeuterated Palmitic AcidTracing fatty acid uptake, elongation, and incorporation into complex lipids. nih.gov
Head Group TracersDeuterated CholineInvestigating the biosynthesis of choline-containing phospholipids. nih.gov

Synthesis of Analogs with Varying Halogenation Patterns for Structure-Reactivity Correlations

The synthesis of analogs of (Z)-2-Chloropropane-1,3-diyl Dioleate with different halogenation patterns is instrumental in understanding structure-activity and structure-reactivity relationships. nih.govacs.org By systematically altering the type and position of halogen atoms (e.g., fluorine, bromine, iodine) on the lipid backbone or acyl chains, researchers can probe the effects of these modifications on the molecule's chemical reactivity and biological interactions. nih.govresearchgate.net

For example, studies on halogenated flavonoids have shown that the number and position of chlorine and bromine atoms can influence their interaction with lipid membranes and their cytotoxic effects. nih.gov Similarly, the synthesis of unsymmetrical α-haloketones through reductive halogenation provides a versatile platform for creating building blocks for various heterocyclic compounds with potential biological activity. organic-chemistry.org These synthetic strategies, which often involve selective halogenation reactions, are crucial for developing a deeper understanding of how halogenation impacts the physicochemical properties and biological function of lipids. organic-chemistry.org This knowledge is vital for the rational design of lipid-based molecules with specific therapeutic or diagnostic applications. nih.gov

Analytical Validation of Synthetic Purity and Isotopic Enrichment

The reliability of data from studies using isotopically labeled compounds hinges on the analytical validation of their chemical and isotopic purity.

Advanced Chromatographic Methods for Stereochemical and Chemical Purity

Advanced chromatographic techniques are indispensable for ensuring the stereochemical and chemical purity of synthesized (Z)-2-Chloropropane-1,3-diyl Dioleate-d5. aocs.org Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to separate complex lipid mixtures. seafdec.orgresearchgate.net For chiral lipids, specialized methods are required to separate enantiomers and diastereomers. aocs.org This can be achieved by using chiral stationary phases in HPLC or by derivatizing the lipid to form diastereomers that can be separated on a standard silica gel column. aocs.org

Normal phase chiral chromatography is particularly useful for resolving bioactive lipid enantiomers, which often exist in trace amounts. nih.gov The choice of the stationary and mobile phases is critical for achieving optimal separation. rockefeller.edu For instance, silica gel, a polar stationary phase, interacts strongly with polar components of a mixture, causing them to migrate more slowly than nonpolar components. rockefeller.edu The purity of the separated lipids can be assessed by comparing their chromatographic behavior to that of a known standard. rockefeller.edu

Mass Spectrometry for Isotopic Distribution and Molecular Formula Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the isotopic distribution and molecular formula of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5. nih.govnih.gov High-resolution mass spectrometry can distinguish between the isotopologues of a labeled compound, providing precise information on the number and location of deuterium atoms. nih.gov This is crucial for verifying the success of the isotopic labeling synthesis and for accurately calculating isotopic enrichment in biological samples. nih.gov

Tandem mass spectrometry (MS/MS) can be used to determine the location of the isotopic label within the lipid molecule by analyzing its fragmentation pattern. nih.govnih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for analyzing deuterated lipids in complex biological matrices. nih.govcaymanchem.com By coupling chromatography with mass spectrometry, researchers can separate the labeled lipid from other components in the sample and obtain detailed information about its structure and isotopic composition. nih.gov

Iii. Mechanistic Investigations of Chemical and Biochemical Transformations Involving Z 2 Chloropropane 1,3 Diyl Dioleate D5

Enzymatic Hydrolysis Pathways and Kinetics in Model Systems

Enzymatic hydrolysis, primarily mediated by lipases and esterases, is the principal biochemical pathway for the breakdown of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5. In biological systems, this process is responsible for releasing the free chloropropanol (B1252657) and oleic acid from the parent ester.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the primary enzymes responsible for hydrolyzing the ester bonds of 2-MCPD esters. nih.gov These enzymes typically act at the oil-water interface and catalyze the cleavage of the ester linkages, releasing fatty acids and the 2-monochloropropane-1,3-diol-d5 core. The hydrolysis can proceed in a stepwise manner, potentially forming a monooleate intermediate before complete hydrolysis.

Studies on related MCPD esters show that various lipases exhibit activity towards these substrates. nih.govresearchgate.net The rate and extent of hydrolysis are influenced by the specific lipase (B570770), the isomeric form of the ester, and the reaction conditions. Generally, the free form of the chloropropanol, such as 2-MCPD, is released from its parent esters through lipase-catalyzed hydrolysis. nih.govnih.gov

Table 1: Representative Lipase Activity on MCPD Esters
Lipase SourceSubstrate TypeObserved Activity/SelectivityReference
Pancreatic LipaseGeneral MCPD EstersDemonstrates significant hydrolytic activity, releasing free MCPD in digestive models. nih.goveuropa.eu
Candida antarctica Lipase A (CAL-A)AcylglycerolsExhibits high selectivity for saturated fatty acids over unsaturated ones in hydrolysis. nih.gov
Aspergillus oryzae Lipase (AY "Amano" 400SD)AcylglycerolsShows preference for hydrolyzing monounsaturated fatty acids (like oleic acid). nih.gov
General Intestinal Lipases2- and 3-MCPD EstersResponsible for in vivo hydrolysis, leading to the absorption of free 2- and 3-MCPD. nih.gov

The deuterium (B1214612) labeling in (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 is specifically designed for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In this case, the substitution of hydrogen with deuterium (d5) on the glycerol (B35011) backbone allows for the investigation of the hydrolysis mechanism.

Since the C-D bonds on the glycerol backbone are not broken during the hydrolysis of the ester linkage, the observed effect would be a secondary kinetic isotope effect (SKIE). nih.gov SKIEs are typically smaller than primary KIEs but provide valuable information about changes in the transition state of the rate-limiting step. wikipedia.orgnih.gov For instance, a change in hybridization at a carbon atom from sp3 (in the reactant) to sp2 (in a transition state) can lead to a normal SKIE (kH/kD > 1), while the reverse results in an inverse SKIE (kH/kD < 1). wikipedia.org By measuring the hydrolysis rate of the d5-labeled compound relative to its non-labeled (d0) counterpart, researchers can infer details about the conformation of the substrate in the enzyme's active site during the catalytic step. A study investigating related mechanisms used deuterated substrates like 3-MCPD-d5-1,2-dipalmitate to track reaction pathways. researchgate.net

Table 2: Conceptual Kinetic Isotope Effects (KIE) in the Enzymatic Hydrolysis of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5
Hypothetical Rate-Limiting StepType of KIEExpected kH/kD ValueMechanistic Interpretation
Formation of tetrahedral intermediateSecondary~0.95 - 1.05A value close to unity suggests minimal change in vibrational frequencies at the labeled positions in the transition state.
Conformational change prior to catalysisSecondary> 1 (Normal) or < 1 (Inverse)A significant deviation from 1 could indicate that steric crowding or relief of strain at the deuterated backbone is part of the rate-limiting step.
Product release from enzyme active siteSecondary~1.0If product release is rate-limiting, no significant KIE is expected from the isotopic labeling of the substrate.

Non-Enzymatic Degradation Mechanisms in Controlled Chemical Environments

In the absence of enzymes, (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 can degrade through several chemical pathways, primarily driven by hydrolysis and oxidation, often under conditions simulating food processing like high temperatures.

The hydrolytic stability of the compound is dependent on factors such as temperature, pH, and the presence of water. At elevated temperatures, such as those used in oil refining (>200°C), MCPD esters can form from the reaction of triacylglycerols with chlorine sources. nih.gov Conversely, these conditions can also lead to degradation.

The ester linkages can be hydrolyzed under either acidic or alkaline conditions. mdpi.com The primary pathway for non-enzymatic formation of MCPD esters involves the reaction of acylglycerols with chloride ions at high temperatures. nih.gov The mechanism can be initiated by hydrogen chloride (HCl) reacting with the glycerol backbone of acylglycerols. nih.gov The stability of MCPD esters is also temperature-dependent; one study showed that the amount of bound 3-MCPD decreased as temperatures increased from 100°C to 230°C, suggesting thermal decomposition. agriculturejournals.cz This decomposition can occur via dechlorination, converting the ester back into a glyceride. mdpi.com

Table 3: Hydrolytic Stability and Degradation of MCPD Dioleate Esters
ConditionReactants/CatalystPrimary PathwayKey Products
High Temperature (>200°C)Acylglycerols + Chloride SourceEster Formation/DegradationMCPD Esters, Free Fatty Acids
Acidic (e.g., H₂SO₄)WaterAcid-catalyzed hydrolysis2-MCPD-d5, Oleic Acid
Alkaline (e.g., Methoxide)Alcohol/WaterBase-catalyzed transesterification/hydrolysis2-MCPD-d5, Fatty Acid Methyl Esters
Neutral (High Temp. with Water)WaterThermal HydrolysisPartial acylglycerols, 2-MCPD-d5, Oleic Acid

The two oleate (B1233923) chains in (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 each contain a cis-double bond at the C9 position. This site of unsaturation is susceptible to oxidative attack, especially under thermal stress or in the presence of pro-oxidants. Fats and oils undergo oxidative decomposition during processes like frying. agriculturejournals.cz

Potential oxidative degradation pathways for the oleate moiety include:

Epoxidation: The double bond can react with an oxygen source, such as a peroxy acid (formed in situ from auto-oxidation), to form an epoxide ring. Studies on methyl oleate have demonstrated its conversion to an epoxide under catalytic oxidation conditions. researchgate.net

Oxidative Cleavage: More severe oxidation can lead to the cleavage of the double bond, resulting in the formation of shorter-chain aldehydes and carboxylic acids (e.g., azelaic acid and pelargonic acid).

Auto-oxidation: A free-radical chain reaction involving initiation, propagation, and termination steps, leading to the formation of hydroperoxides as primary products. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and alcohols.

Interaction with Model Biological Membranes (Excluding Cellular Permeability Studies)

(Z)-2-Chloropropane-1,3-diyl Dioleate-d5 is an amphipathic molecule with a small, polar chloropropanediol headgroup and two long, nonpolar oleate tails. Due to this structure, it is expected to interact readily with model biological membranes like liposomes or supported lipid bilayers. Such interactions are crucial for understanding the biophysical effects of the molecule, independent of its metabolic fate. nih.gov

The likely mode of interaction is the intercalation of the molecule into the lipid bilayer. The hydrophobic oleate tails would embed within the hydrophobic core of the membrane, alongside the acyl chains of the membrane phospholipids, while the more polar chloropropanediol headgroup would orient towards the aqueous interface. nih.gov This insertion can alter the physical properties of the membrane. Biophysical techniques are essential for characterizing these interactions.

Table 4: Potential Interactions of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 with Model Membranes
Membrane Property AffectedPotential Effect of IntercalationInvestigative Technique
Membrane FluidityThe bulky structure could disrupt lipid packing, increasing membrane fluidity.Fluorescence Anisotropy (with probes like DPH)
Lipid Packing/Domain OrganizationMay preferentially partition into disordered lipid domains or alter domain stability.Atomic Force Microscopy (AFM), Langmuir Trough
Bilayer ThicknessInsertion could cause a minor increase or local disruption in membrane thickness.Small-Angle X-ray Scattering (SAXS), Neutron Scattering
Mechanical Properties (Elasticity)Could alter the bending rigidity and elastic modulus of the membrane.Micropipette Aspiration, Flicker Spectroscopy

Incorporation and Orientation within Lipid Bilayers

While specific experimental studies on the incorporation and orientation of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 within lipid bilayers are not extensively documented in publicly available literature, its behavior can be inferred from the physicochemical properties of its constituent parts. The molecule is a diacylglycerol analog, featuring two long, unsaturated oleate chains and a chlorinated propane (B168953) backbone.

The dual oleate-d5 tails are highly hydrophobic and would be expected to readily intercalate into the nonpolar core of a phospholipid bilayer, aligning with the acyl chains of the surrounding membrane lipids. The central 2-chloropropane-1,3-diyl moiety, which forms the backbone connecting the two fatty acid chains, is more polar than the acyl tails. This portion, containing the ester linkages and the chlorine atom, would likely position itself at the lipid-water interface, in proximity to the polar head groups of the membrane phospholipids. The chlorine atom, being electronegative and sterically larger than a hydrogen atom, may introduce localized changes to the interfacial polarity and packing of the lipid head groups.

Influence on Membrane Dynamics and Physical Properties (e.g., fluidity)

The introduction of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 into a lipid membrane is anticipated to modulate its physical properties. The cis-double bonds in the oleate chains introduce kinks, which inherently increase membrane fluidity by disrupting the tight packing of saturated acyl chains. However, the unique 2-chloropropane (B107684) backbone likely imparts distinct effects compared to a natural glycerol backbone.

The presence of the chlorine atom could alter intermolecular interactions within the membrane's interfacial region. This may lead to subtle changes in membrane fluidity, permeability, and phase behavior. The extent of this influence would depend on the concentration of the compound within the membrane and the composition of the host lipid bilayer. Further biophysical studies, such as fluorescence anisotropy or differential scanning calorimetry, would be required to quantify these effects precisely.

Isotopic Tracing Applications in Non-Human Lipid Metabolism Models

The deuterium-labeled oleate moieties make (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 a valuable tool for stable isotope tracing studies in various non-human biological systems. ckisotopes.comisotope.com Mass spectrometry-based techniques can track the fate of the d5-oleate as it is metabolized and incorporated into other complex lipids. ckisotopes.comisotope.com

Tracing of Oleate Moiety in Lipid Biosynthesis and Catabolism (e.g., microorganisms, plant cells)

In microorganisms and plant cells, lipids are in a constant state of turnover, involving both synthesis (anabolism) and breakdown (catabolism). When introduced to these systems, (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 can be hydrolyzed by lipases, releasing deuterated oleic acid-d5. This labeled fatty acid then enters the cell's fatty acid pool and can be traced through various metabolic pathways.

Lipid Biosynthesis: The released oleic acid-d5 can be activated to oleoyl-CoA and utilized for the de novo synthesis of various lipid classes. nih.gov Tracking the appearance of the d5 isotope in phospholipids, triglycerides, and other esters provides direct insight into the dynamics of lipid assembly and the relative activities of different biosynthetic pathways. nih.govnih.gov For instance, studies using labeled oleic acid have helped differentiate the specific roles of enzymes like DGAT1 and DGAT2 in triglyceride synthesis. nih.gov

Lipid Catabolism: The labeled oleate can also be directed towards catabolic pathways, such as β-oxidation, for energy production. nih.gov In E. coli, for example, the degradation of unsaturated fatty acids like oleic acid requires specific enzymes such as cis-Δ³-trans-Δ²-enoyl-CoA isomerase to process the double bond. nih.gov Monitoring the disappearance of the labeled precursor and the appearance of its breakdown products can elucidate the kinetics of fatty acid degradation.

Table 1: Potential Applications of Oleate-d5 Tracing in Cellular Lipid Metabolism

Metabolic ProcessAnalyte to MeasureBiological Insight
Phospholipid Synthesisd5-labeled Phosphatidylcholine, PhosphatidylethanolamineRate of membrane biogenesis and remodeling
Triglyceride (TG) Synthesisd5-labeled TriglyceridesDynamics of neutral lipid storage and turnover
Fatty Acid Elongationd5-labeled Stearate (C18:0) or longer fatty acidsActivity of fatty acid elongase enzymes
Fatty Acid Desaturationd5-labeled Linoleic Acid (C18:2)Activity of desaturase enzymes
β-OxidationDecrease in d5-Oleate levels; labeled acetyl-CoARate of fatty acid breakdown for energy

Fate of the Chloropropane-diyl Backbone in Cellular Systems

The metabolic fate of the 2-chloropropane-diyl backbone is of significant interest, as it represents a xenobiotic component. In cellular systems, particularly in microorganisms and plants, this chlorinated core is likely subject to detoxification and degradation pathways.

In plant cell cultures, xenobiotics like chlorinated phenols are often metabolized through conjugation with endogenous molecules such as sugars (glycosylation) to increase their water solubility and facilitate sequestration into the vacuole. nih.gov A similar fate could be expected for the hydrolyzed chloropropane-diol backbone, potentially forming glycoside conjugates. nih.gov

Microorganisms possess a diverse array of enzymes capable of degrading chlorinated compounds. tandfonline.comnih.gov The primary step would likely involve dehalogenation, catalyzed by a haloalkane dehalogenase, which replaces the chlorine atom with a hydroxyl group. nih.gov This reaction would convert the backbone into a propanetriol-like structure, which is a more common metabolite that can enter central metabolism.

Table 2: Potential Metabolic Fates of the Chloropropane-diyl Backbone

Organism TypeProposed PathwayKey EnzymesEnd Product
Plant CellsConjugationGlycosyltransferasesGlycoside conjugates for vacuolar sequestration
MicroorganismsDehalogenation & DegradationHaloalkane Dehalogenase, Alcohol DehydrogenaseGlycerol or related metabolites entering central metabolism

Biotransformation Pathways by Environmental Microorganisms

The ester linkages and the chlorinated alkane structure make (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 susceptible to microbial degradation. This process is crucial for understanding the environmental fate of such compounds.

Microbial Degradation of Chlorinated Alkanes and Fatty Acid Esters

The biotransformation of this compound would proceed via a two-pronged attack:

Ester Hydrolysis: The initial step in the degradation is likely the cleavage of the ester bonds by extracellular or cell-associated lipases and esterases. This is a common microbial process for utilizing fatty acid esters as a carbon source. mdpi.com This reaction releases the two oleate-d5 molecules and the 2-chloropropane-1,3-diol backbone. The fatty acids are then typically transported into the cell and catabolized via β-oxidation. nih.gov

Degradation of the Chlorinated Backbone: The resulting 2-chloropropane-1,3-diol is a chlorinated alkane derivative. Numerous bacterial strains, particularly from the genus Pseudomonas, have been shown to degrade chlorinated alkanes. nih.govoup.com The degradation mechanism typically involves an initial dehalogenation step. nih.gov Studies on Pseudomonas sp. strain 273 show that it possesses an oxygenolytic dehalogenase capable of acting on middle-chain chlorinated alkanes. nih.govoup.com The position of the chlorine atom significantly influences the degradation efficiency, with terminal chlorination often being more readily addressed than vicinal chlorination. nih.govoup.com Once dehalogenated, the resulting aliphatic alcohol can be oxidized and funneled into central metabolic pathways.

Table 3: Examples of Microbial Strains Involved in Degradation of Related Compounds

Microbial StrainSubstrate ClassKey Degradation CapabilityReference
Pseudomonas sp. strain 273Chlorinated AlkanesOxygenolytic dehalogenation of C6-C16 alkanes nih.govoup.com
Pseudomonas pavonaceae1,3-Dichloroprop-1-eneHydrolytic dehalogenation nih.gov
Rhodococcus sp. S45-1Short-Chain Chlorinated ParaffinsUtilization as a sole carbon source mdpi.com
Escherichia coliFatty AcidsTransport and β-oxidation of exogenous fatty acids nih.gov
Various Bacteria & FungiFatty Acid Methyl Esters (Biodiesel)Hydrolysis and utilization as a carbon source mdpi.com

Identification of Microbial Degradation Products via Deuterium Labeling

The use of stable isotope labeling, particularly with deuterium (²H or D), is a powerful technique for tracing the metabolic fate of complex molecules in biological systems. researchgate.net In the context of the microbial degradation of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, the five deuterium atoms on the oleate moieties serve as a stable, traceable marker. This allows researchers to distinguish the metabolic products derived from the exogenous compound from the endogenous lipid pool of the microorganisms. The primary analytical method for this purpose is mass spectrometry, which can detect the mass shift imparted by the deuterium atoms in the resulting metabolites. nih.gov

The initial and most crucial step in the microbial breakdown of (Z)-2-Chloropropane-1,3-diyl Dioleale-d5 is the enzymatic hydrolysis of the ester bonds. This reaction is typically catalyzed by extracellular or cell-membrane-bound lipases, which are common in many bacterial and fungal species known for lipid degradation, such as those from the genera Pseudomonas and Aspergillus. tdl.orgjmb.or.krwur.nl This hydrolysis would release the two deuterated oleic acid chains and the chlorinated glycerol backbone.

The deuterated oleic acid, specifically Oleic acid-d5, would then be available for further microbial metabolism. Bacteria are known to take up exogenous fatty acids and can utilize them for energy and as building blocks for their own cellular components. nih.gov The primary pathway for fatty acid catabolism is β-oxidation. In this process, the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA. The deuterium label on the oleic acid-d5 would be retained in the resulting fatty acid intermediates and acetyl-CoA, allowing for their identification.

Simultaneously, the 2-chloropropane-1,3-diol backbone would be released into the microbial environment. The biodegradation of chlorinated propanols, such as the closely related 3-monochloro-1,2-propanediol (3-MCPD), has been studied in various bacteria. nih.govnih.gov The metabolic pathways can involve dehalogenation, where the chlorine atom is removed, followed by oxidation of the alcohol groups. It is plausible that microorganisms capable of degrading other chloropropanols could also metabolize 2-chloropropane-1,3-diol.

The identification of these degradation products is facilitated by comparing the mass spectra of metabolites from cultures grown with the deuterated compound to control cultures. The presence of ion peaks with a +5 mass-to-charge ratio shift would indicate a metabolite derived from the oleate-d5 portion of the parent compound.

Below is a table summarizing the plausible microbial degradation products of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, identified through the strategic use of deuterium labeling.

Identified Product Molecular Formula Metabolic Pathway Significance of Deuterium Label
Oleic acid-d5C₁₈H₂₉D₅O₂Ester HydrolysisPrimary product of initial hydrolysis, confirms lipase activity.
Palmitic acid-d5C₁₆H₂₇D₅O₂β-OxidationIntermediate of fatty acid degradation.
Myristic acid-d5C₁₄H₂₃D₅O₂β-OxidationFurther intermediate of fatty acid degradation.
Acetyl-CoA (deuterated)C₂₃H₃₃D₅N₇O₁₇P₃Sβ-OxidationEnd product of β-oxidation, enters central metabolism.
2-Chloropropane-1,3-diolC₃H₇ClO₂Ester HydrolysisThe chlorinated backbone released from the parent compound.
GlycidolC₃H₆O₂Dehalogenation (hypothesized)A potential reactive intermediate formed from 2-chloropropane-1,3-diol. nih.gov
GlycerolC₃H₈O₃Dehalogenation and ReductionA potential final product of the backbone's degradation.

Iv. Advanced Spectroscopic and Computational Characterization of Z 2 Chloropropane 1,3 Diyl Dioleate D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules. sciepub.com For complex lipids like (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, a suite of NMR experiments is employed to ascertain its complete structure, stereochemistry, and dynamic properties in solution. rsc.orglipidmaps.org

Deuterium (B1214612) (²H) NMR is a specialized, non-invasive technique that directly probes the deuterium nuclei within a molecule. nih.gov It is particularly powerful for studying the local environment and motion of the deuterated parts of the molecule. nih.gov In the case of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, ²H NMR can confirm the position of the deuterium labels on the oleate (B1233923) chains and provide insights into the molecule's dynamic behavior. nih.govnih.gov

The key parameters derived from a ²H NMR spectrum are the quadrupole splitting (ΔνQ) and the spin-lattice relaxation time (T1). Quadrupole splitting provides information about the average orientation and order of the C-D bond with respect to the local molecular axis, while T1 relaxation times are sensitive to the rate of molecular tumbling and internal motions. nih.govnih.gov Studies on other deuterated lipids in membrane-like environments have shown that these parameters can effectively describe the motional dynamics and conformational state of acyl chains. nih.govnih.gov

Table 1: Representative ²H NMR Parameters for Deuterated Lipids and Their Interpretation

Parameter Typical Value Range Interpretation for (Z)-2-Chloropropane-1,3-diyl Dioleate-d5
Quadrupole Splitting (ΔνQ) 1-50 kHz Reflects the motional restriction of the d5-labeled segments on the oleate chains. Higher values indicate more restricted motion and higher order.

While 1D NMR provides a basic chemical shift map, complex molecules often exhibit significant signal overlap. wikipedia.org Two-dimensional (2D) NMR experiments circumvent this issue by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orghuji.ac.illibretexts.org For a complete structural assignment of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, several 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.orglibretexts.org It is used to map out the proton connectivity within the glycerol (B35011) backbone and along each oleate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). huji.ac.il It provides an unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J or ³J). huji.ac.ilyoutube.com This is crucial for connecting molecular fragments, for instance, by showing a correlation from the protons on the glycerol backbone (positions 1 and 3) to the carbonyl carbon of the oleate esters, confirming the ester linkages. youtube.comresearchgate.net

Table 2: Expected 2D NMR Correlations for Structural Confirmation of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5

2D NMR Experiment Correlation Type Key Structural Information Confirmed
COSY ¹H – ¹H Connectivity between protons on the glycerol backbone (H1/H3 and H2). Connectivity within the oleate chains (e.g., olefinic protons to allylic protons). magritek.com
HSQC ¹H – ¹³C (1-bond) Direct assignment of all protonated carbons, including the CH₂ and CH groups of the glycerol backbone and the carbons of the oleate chains. magritek.com

| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms ester linkages (correlation from glycerol CH₂ protons to oleate C=O). Confirms attachment of oleate chains to positions 1 and 3 of the glycerol backbone. youtube.com |

Mass Spectrometry (MS) Applications in Isotope Dilution and Mechanistic Studies

Mass spectrometry (MS) is a cornerstone of lipidomics and is essential for the analysis of isotopically labeled standards. caymanchem.comnih.gov It is used for molecular weight determination, formula confirmation, and highly sensitive quantification. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically with an error of less than 5 parts per million (ppm). nih.govresearchgate.netyoutube.com This accuracy allows for the confident determination of a molecule's elemental composition from its exact mass. nih.gov For (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, HRMS confirms the presence of carbon, hydrogen, deuterium, oxygen, and chlorine in the correct proportions.

Furthermore, HRMS is the method of choice for assessing the isotopic purity of a labeled compound. nih.govresearchgate.net It can resolve the signals from molecules containing different numbers of deuterium atoms (isotopologues), allowing for the calculation of the percentage of the desired d5 species. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional validation of the molecular formula. youtube.comyoutube.com

Table 3: Illustrative HRMS Data for Molecular Formula and Isotopic Purity Verification

Ion Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance (%)
[M+NH₄]⁺ C₃₉H₆₅D₅³⁵ClNO₄ 677.5499 677.5491 -1.2 100
[M+NH₄]⁺ C₃₉H₆₅D₅³⁷ClNO₄ 679.5470 679.5463 -1.0 ~32

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing its product ions. nih.govyoutube.com This is invaluable for confirming the structure of lipids and locating modifications or labels. nih.gov The fragmentation of diacylglycerol-like molecules typically proceeds through the neutral loss of the fatty acyl chains. nih.gov

For (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, MS/MS analysis would show characteristic losses corresponding to the deuterated oleic acid chains. The detection of these specific neutral losses confirms the identity of the fatty acids and their attachment to the chloropropane backbone.

Table 4: Predicted Key MS/MS Fragments for the Ammonium Adduct of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Structural Interpretation
677.5 ([M+NH₄]⁺) 390.3 C₁₈H₂₉D₅O₂ Loss of one d5-oleate chain.
677.5 ([M+NH₄]⁺) 373.3 C₁₈H₃₀D₅O₂NH₃ Loss of one d5-oleoyl amine.

One of the most critical applications of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 is its use as an internal standard for quantitative analysis by Isotope Dilution Mass Spectrometry (IDMS). rsc.orgnih.govresearchgate.net IDMS is considered a gold-standard quantitative technique due to its high accuracy and precision. nih.govosti.govmdpi.com

The principle involves adding a known quantity of the stable isotope-labeled standard to a sample containing the non-labeled analyte of interest (e.g., (Z)-2-Chloropropane-1,3-diyl Dioleate). osti.gov Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample extraction, chromatography, and ionization. nih.govlipidomicstandards.org Any sample loss or matrix-induced signal suppression will affect both the analyte and the standard equally. nih.gov Quantification is then performed by measuring the ratio of the MS signal of the analyte to that of the internal standard. agriculturejournals.cz This compound is particularly useful for quantifying 3-MCPD esters, which are food processing contaminants. researchgate.netderpharmachemica.com

Table 5: Principle of Quantitative Analysis Using (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 as an Internal Standard

Compound Role Monitored Ion (m/z)
(Z)-2-Chloropropane-1,3-diyl Dioleate Analyte e.g., 672.5 (for [M+NH₄]⁺)
(Z)-2-Chloropropane-1,3-diyl Dioleate-d5 Internal Standard e.g., 677.5 (for [M+NH₄]⁺)

| Calculation | The concentration of the analyte is determined from the ratio of the analyte signal to the internal standard signal, referenced against a calibration curve. | |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Isotopic Shifts

Vibrational spectroscopies, including Infrared (IR) and Raman spectroscopy, are indispensable tools for probing the molecular structure of lipids. These techniques measure the vibrational energies of chemical bonds, which are sensitive to the local chemical environment, molecular conformation, and isotopic composition. researchgate.netnih.gov For (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, these methods are particularly useful for characterizing the impact of the deuterium labeling and the conformational states of the molecule's distinct regions.

The strategic replacement of hydrogen with its heavier isotope, deuterium (²H or D), induces a predictable shift in the vibrational frequencies of the associated bonds. acs.org This phenomenon, known as an isotopic shift, is a cornerstone for assigning specific vibrational modes within a complex spectrum. acs.orgcsbsju.edu According to the simple harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. acs.org Because deuterium nearly doubles the mass of hydrogen, C-D bonds vibrate at a significantly lower frequency than their C-H counterparts. csbsju.edu

For (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, the five deuterium atoms on the oleate chains create distinct C-D stretching vibrations. These C-D stretching bands are expected to appear in the 2050-2250 cm⁻¹ region of the IR spectrum, a range that is typically free from other fundamental vibrations, thus providing a clear spectroscopic window for analysis. csbsju.edu In contrast, the corresponding C-H stretching vibrations occur around 2800-3000 cm⁻¹. csbsju.edu This separation allows for the unambiguous tracking of the deuterated parts of the molecule, helping to isolate and understand their specific molecular dynamics and interactions without interference from the much larger non-deuterated portions of the molecule. researchgate.netacs.org

Vibrational ModeTypical Wavenumber (cm⁻¹) for Protio (H) FormExpected Wavenumber (cm⁻¹) for Deuterated (D) FormSignificance for Bond Assignment
C-H/C-D Alkyl Stretch~2850 - 2960~2050 - 2250Provides a clear, isolated signal from the deuterated oleate chains. csbsju.edu
C-H/C-D Olefinic Stretch~3010~2250Allows specific probing of the environment around the cis-double bond.
CH₂/CD₂ Scissoring~1465~1050Offers complementary information on chain conformation in a less congested spectral region.

Raman spectroscopy is particularly powerful for analyzing the conformational order of the long hydrocarbon chains in lipids. nih.govspectroscopyonline.com The technique is sensitive to skeletal C-C stretching vibrations and CH₂ twisting and rocking modes, which are indicative of the trans/gauche isomerization state of the acyl chains. nih.govresearchgate.net For the oleate chains of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, the presence of the cis-double bond at the C9 position imposes a permanent kink, leading to a more disordered packing compared to saturated chains. nih.govnih.gov Raman bands in the 1000-1150 cm⁻¹ region are particularly sensitive to the length of all-trans segments of the polymethylene chain. researchgate.net

The relative intensities of specific Raman bands can also provide quantitative insights. For instance, the intensity ratio of the C=C stretching band (around 1655 cm⁻¹) to the CH₂ scissoring band (around 1440 cm⁻¹) is often used to assess the degree of unsaturation. mdpi.comresearchgate.net Analysis of these spectral features for (Z)-2-Chloropropane-1,3-diyl Dioleate-d5 would reveal how the chloropropane backbone influences the packing and conformational freedom of the two oleate chains. The chloropropane linker itself has conformational flexibility, and its preferred geometry will be influenced by steric interactions and the packing constraints imposed by the bulky oleate chains.

Raman Band (cm⁻¹)Vibrational AssignmentConformational Information
~1655ν(C=C) cis StretchIndicates the presence and environment of the unsaturation. mdpi.com
~1440δ(CH₂) ScissoringServes as an internal standard; sensitive to chain packing. spectroscopyonline.com
~1266in-plane =C-H DeformationCharacteristic of cis-olefinic groups. researchgate.net
~1130 and ~1060ν(C-C) Skeletal StretchIntensity and position relate to the population of all-trans chain segments.

Computational Chemistry and Molecular Modeling

Computational methods are essential for interpreting experimental spectra and providing a molecular-level picture of structure, dynamics, and reactivity that may be inaccessible through experiments alone. researchgate.netnih.gov For a molecule like (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, a multi-pronged computational approach combining quantum mechanics and classical simulations offers comprehensive insights. acs.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, optimized geometry, and chemical reactivity of molecules. acs.orglongdom.org For (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, DFT calculations can determine key electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). niscpr.res.in The locations of these frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively, providing a basis for predicting the molecule's reactivity. longdom.orgdur.ac.uk

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. This is critical for understanding non-covalent interactions, such as how the molecule might interact with other lipids, solvents, or biological macromolecules. niscpr.res.in Such calculations can elucidate how the electronegative chlorine atom and the electron-rich ester and double-bond regions influence intermolecular interactions. mdpi.com

While quantum calculations are powerful for static properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the dynamic behavior and conformational landscape of lipids. acs.orgacs.org MD simulations model the movements of atoms over time based on a force field, which is a set of parameters describing the potential energy of the system. nih.govacs.org Both all-atom (AA) and coarse-grained (CG) MD simulations can be applied to study (Z)-2-Chloropropane-1,3-diyl Dioleate-d5. acs.orgportlandpress.com

AA simulations provide detailed information about specific atomic interactions, such as the formation of transient hydrogen bonds or the precise orientation of the ester groups at an interface. mdpi.com CG simulations, which group atoms into larger "beads," allow for the simulation of larger systems over longer timescales (microseconds or more), enabling the study of collective phenomena like self-assembly into aggregates or the slow conformational rearrangements of the oleate chains. nih.gov For this molecule, MD simulations can reveal the distribution of conformers for the chloropropane linker, the flexibility of the oleate tails, and how these molecules pack together in a bulk phase or at an interface. nih.govnih.govrsc.org

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental results. rsc.org By performing quantum chemical calculations, it is possible to compute the vibrational frequencies and intensities for a given molecular geometry. acs.orguzh.ch By calculating the spectra for different stable conformers of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, one can create a theoretical spectrum that can be compared directly with experimental IR and Raman data. nih.gov

This comparison helps in the definitive assignment of experimental peaks to specific vibrational modes. arxiv.org Moreover, MD simulations can generate a large ensemble of molecular conformations, and by calculating the spectrum for each of these "snapshots," one can compute a population-averaged spectrum that accounts for thermal fluctuations and conformational diversity. researchgate.netrsc.org This integrated computational-spectroscopic approach is vital for interpreting the complex spectra of flexible molecules like lipids and for understanding how spectral features report on specific structural and environmental details. nih.gov

Computational MethodPrimary Application for (Z)-2-Chloropropane-1,3-diyl Dioleate-d5Expected Insights
Density Functional Theory (DFT)Electronic structure, reactivity indices (HOMO/LUMO), geometry optimization. longdom.orgPrediction of reactive sites, charge distribution, stable conformers. niscpr.res.in
All-Atom (AA) MD SimulationsDetailed conformational analysis, short-range intermolecular interactions. mdpi.comSpecific orientations of ester and chloro groups, local lipid packing. portlandpress.com
Coarse-Grained (CG) MD SimulationsLarge-scale conformational sampling, self-assembly, and collective dynamics. nih.govLong-timescale motions, formation of aggregates, overall shape of the molecule.
Combined QM/MMPrediction of vibrational spectra (IR, Raman) for conformers. dur.ac.ukAccurate assignment of experimental spectral bands to molecular motions. rsc.org

Vi. Emerging Research Directions and Future Perspectives for Deuterated Chlorinated Lipids

Development of Novel Analytical Probes and Standards Utilizing Deuterated Analogs

The use of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based techniques. Deuterated analogs of chlorinated lipids, including (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, serve as ideal internal standards for accurate quantification in complex matrices.

Key Developments and Applications:

Internal Standards in Mass Spectrometry: Deuterated standards are chemically identical to their non-deuterated (protiated) counterparts but have a higher mass. When added to a sample in a known quantity, they co-elute during chromatography and co-ionize in the mass spectrometer. By comparing the signal intensity of the deuterated standard to the native analyte, precise quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.

Lipidomics and Metabolic Tracing: Stable isotope labeling is a pivotal technique for investigating lipid metabolism, including biosynthesis, transport, and degradation. iucr.org By introducing a deuterated precursor into a biological system, researchers can track the metabolic fate of the label as it is incorporated into various lipid species. iucr.org This approach provides dynamic information that is unattainable through simple quantitative measurements. nih.gov

Enhanced Sensitivity and Specificity: The use of deuterated standards in methods like Liquid Chromatography-Mass Spectrometry (LC-MS) with Selected Reaction Monitoring (SRM) allows for highly sensitive and specific detection of chlorinated lipids, even at low concentrations. nih.gov This is crucial for studying these lipids as potential biomarkers for diseases linked to inflammation. nih.govslu.edu

Table 1: Properties of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5

PropertyValue
Molecular Formula C₃₉H₆₆D₅ClO₄
Molecular Weight 644.46 g/mol
Common Application Internal Standard for Mass Spectrometry
Isotopic Purity High (typically >98%)
Physical Form Clear Pale Yellow Oil

Application in Advanced Materials Science (Excluding Commercial Product Development)

While direct commercial applications are excluded from this discussion, the unique physical properties of deuterated lipids are being leveraged in fundamental materials science research, particularly in the study of biological membranes and synthetic lipid assemblies.

Neutron Scattering: This technique is exceptionally powerful for studying the structure and dynamics of soft matter, including lipid bilayers. mdpi.com Neutrons interact differently with hydrogen (¹H) and its isotope deuterium (B1214612) (²H). By selectively deuterating specific lipids or parts of lipid molecules within a model membrane, researchers can use a technique called "contrast variation." mdpi.com This allows them to make certain components of a complex system effectively "invisible" to the neutrons, thereby highlighting the structure and interactions of the remaining components. ansto.gov.auresearchgate.net

Model Membrane Studies: Deuterated phospholipids are essential for creating model membranes that mimic cellular environments. nih.gov These models are used to investigate the influence of various factors, such as the presence of cholesterol or the degree of fatty acid saturation, on membrane properties. ansto.gov.au Small-angle neutron scattering (SANS) on vesicles and neutron diffraction on stacked bilayers made with deuterated lipids provide detailed information on membrane thickness, lipid packing, and the location of embedded proteins. mdpi.comnih.gov The production of complex deuterated lipids from microorganisms grown in deuterated media is an emerging strategy to create biologically relevant model systems. researchgate.netnih.gov

Interdisciplinary Research Integrating Environmental Chemistry, Biochemistry, and Analytical Science

The study of deuterated chlorinated lipids sits at the intersection of several scientific fields, fostering a collaborative approach to address complex questions about their origins, fate, and biological impact.

Environmental Monitoring: Chlorinated organic compounds can be persistent environmental pollutants. isotope.com Stable isotope analysis is a valuable tool for tracking the source and environmental fate of these contaminants. researchgate.netresearchgate.net Deuterated standards, like (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, are critical for the accurate quantification of their chlorinated lipid counterparts in environmental samples such as water, soil, and biota. isotope.com While some less chlorinated compounds can be metabolized, highly chlorinated ones tend to accumulate in lipid-rich tissues. mdpi.com

Biochemical Pathways and Disease Biomarkers: In biochemistry, research has shown that chlorinated lipids are not just environmental contaminants but are also produced endogenously in mammals. nih.gov During inflammation, the enzyme myeloperoxidase, released by immune cells, generates hypochlorous acid (HOCl). nih.govnih.gov HOCl can react with lipids, particularly plasmalogens, to form a variety of chlorinated lipids, such as α-chloro fatty aldehydes. nih.govnih.gov These endogenously produced chlorinated lipids are implicated in the pathology of inflammatory diseases like atherosclerosis and sepsis and are being investigated as potential biomarkers. slu.edunih.govasbmb.org

Analytical Method Development: The need to detect and quantify these lipids in both environmental and biological systems drives innovation in analytical science. Developing robust methods using techniques like GC-MS and LC-MS/MS, which rely on deuterated internal standards, is essential for achieving the required sensitivity and accuracy. nih.gov

Role of Isotopic Labeling in Future Mechanistic Studies of Complex Chlorinated Organic Compounds

Isotopic labeling is a fundamental and powerful technique for elucidating the mechanisms of chemical and biochemical reactions. wikipedia.orgresearchgate.net By replacing an atom with its isotope, scientists can trace its path through a complex series of transformations.

Tracing Reaction Pathways: In the context of chlorinated lipids, isotopic labeling can be used to definitively track the transformation of precursor molecules into their chlorinated products. For instance, by using lipids labeled with stable isotopes, researchers can follow how HOCl adds across a double bond to form a chlorohydrin, a common type of chlorinated lipid. nih.gov This helps in understanding the precise chemical steps involved in both enzymatic and non-enzymatic chlorination processes.

Kinetic Isotope Effects (KIEs): The rate of a chemical reaction can change when an atom is replaced by one of its isotopes. This phenomenon, known as the kinetic isotope effect, occurs because the heavier isotope typically forms stronger bonds, which are more difficult to break. By measuring the KIE for a reaction involving the formation or degradation of a chlorinated compound, researchers can gain insight into the rate-determining step of the reaction mechanism and the nature of the transition state.

Elucidating Biosynthetic Pathways: Isotopic labeling is invaluable for unraveling complex biosynthetic pathways in organisms. researchgate.netnih.gov By feeding an organism an isotopically labeled precursor, scientists can determine which atoms from the precursor are incorporated into the final natural product. nih.gov This approach could be applied to study the biosynthesis of naturally occurring chlorinated lipids in lower organisms, providing a roadmap of the enzymatic reactions involved.

Challenges and Opportunities in Studying Complex Deuterated Lipids in Advanced Research Platforms

Despite the immense utility of deuterated lipids, their application comes with a set of challenges that also present opportunities for future innovation.

Challenges:

Synthesis and Availability: The chemical synthesis of complex, selectively deuterated lipids can be challenging, lengthy, and expensive. europa.eu This can limit the availability of specific standards and probes needed for research. europa.eu While biological production methods are promising, they may not always yield single, pure lipid species. researchgate.net

Isotopic Effects: While useful for mechanistic studies, isotopic effects can also be a complicating factor. For example, deuteration is known to slightly alter the physical properties of lipids, such as their phase transition temperature and bilayer thickness. researchgate.netnih.gov Researchers must be aware of these potential differences when using deuterated lipids as direct proxies for their natural, protiated counterparts in biophysical studies. researchgate.net

Analytical Complexity: The analysis of lipids (lipidomics) is inherently complex due to the vast number of different lipid species and isomers. nih.govnih.gov Identifying and quantifying specific deuterated species within this complex mixture requires sophisticated analytical platforms and data analysis workflows. nih.gov

Opportunities:

Advanced Synthesis Methods: There is a significant opportunity to develop more efficient and cost-effective methods for synthesizing a wider variety of deuterated chlorinated lipids. This includes both advanced chemical synthesis techniques and optimized biological production systems. europa.eunih.gov

Next-Generation Analytical Platforms: Continued advancements in high-resolution mass spectrometry and other analytical techniques will improve the ability to detect, identify, and quantify deuterated lipids with greater sensitivity and accuracy. nih.gov This will enable more detailed studies of their roles in complex biological systems.

Integrated Multi-Technique Approaches: The future of this research lies in combining multiple advanced techniques. For example, integrating data from neutron scattering, mass spectrometry, and advanced microscopy will provide a more complete and holistic understanding of the structure, function, and dynamics of chlorinated lipids in their native environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-Chloropropane-1,3-diyl Dioleate-d5, and how does deuteration influence reaction kinetics?

  • Methodology : The synthesis typically involves esterification of 2-chloropropane-1,3-diol with deuterated oleic acid (d5) under acid catalysis. Deuterated reagents or solvents (e.g., D₂O) are used to ensure isotopic purity. Kinetic studies comparing protonated vs. deuterated analogs reveal slower reaction rates due to the kinetic isotope effect (KIE), requiring extended reaction times or elevated temperatures .
  • Characterization : Confirm deuteration efficiency via NMR (e.g., absence of proton signals at C-D positions) and mass spectrometry (MS) to verify isotopic enrichment (>98% d5).

Q. How can researchers validate the purity and structural integrity of (Z)-2-Chloropropane-1,3-diyl Dioleate-d5?

  • Analytical Techniques :

  • Chromatography : Use reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) to separate and quantify esterified products.
  • Spectroscopy : FT-IR to confirm ester carbonyl (~1740 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds. ¹H/¹³C NMR to assess oleate (Z)-configuration (δ 5.3–5.4 ppm for cis double bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion clusters consistent with d5 labeling .

Q. What are the primary applications of this compound in analytical chemistry?

  • Internal Standard : Used in LC-MS/MS or GC-MS for quantifying non-deuterated analogs in lipidomics or environmental analyses. Its deuterated structure minimizes matrix effects and co-elution issues, improving quantification accuracy .
  • Tracer Studies : Tracks metabolic pathways in vivo, leveraging deuterium’s stability to monitor ester hydrolysis or oxidative degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the chloropropane backbone influence the compound’s stability in biological matrices?

  • Experimental Design : Incubate the compound in simulated physiological conditions (pH 7.4, 37°C) and analyze degradation products via LC-MS. Compare stability with non-chlorinated analogs.
  • Findings : The electron-withdrawing chlorine atoms increase electrophilicity, accelerating hydrolysis at the ester linkage. Steric hindrance from the 1,3-diyl arrangement, however, partially mitigates this effect, resulting in a half-life of ~48 hours in plasma .

Q. What strategies resolve contradictions in reported reaction yields for deuteration of oleate esters?

  • Troubleshooting :

  • Isotopic Exchange : Ensure anhydrous conditions to prevent H/D exchange with ambient moisture.
  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) improve esterification efficiency over protic acids, reducing side reactions .
  • Data Normalization : Use internal standards (e.g., d5-benzoic acid) to correct for MS ionization variability .

Q. How does the (Z)-configuration of oleate esters impact the compound’s interaction with lipid-binding proteins?

  • Methodology : Perform molecular docking simulations with proteins like serum albumin or phospholipase A₂. Validate with surface plasmon resonance (SPR) to measure binding affinity.
  • Results : The (Z)-configuration induces a bent oleate chain, reducing hydrophobic interactions with protein pockets by ~30% compared to (E)-isomers .

Q. What advanced spectral techniques differentiate deuterated positional isomers in this compound?

  • Approach :

  • 2D NMR : NOESY correlations identify spatial proximity between chlorine and deuterated methylene groups.
  • Isotopic Raman Spectroscopy : Detects C-D stretching modes (~2100 cm⁻¹) to confirm deuteration sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.